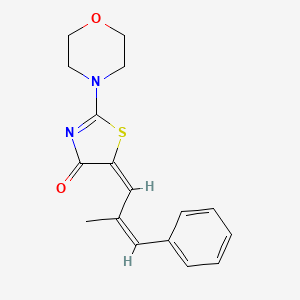![molecular formula C11H9N3O2S B5592755 4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” belongs to a class of heterocyclic compounds that often exhibit a wide range of biological activities. Heterocycles containing thiazole and oxazinone moieties are of significant interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from readily available substrates. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines involves reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and their diazonium salt, and active methylene compounds (Abdelriheem et al., 2017). A similar synthetic strategy may be applicable to our target compound, starting from suitable pyridine and thiazole precursors.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical reactivity and biological activity. X-ray crystallography provides detailed insights into the molecular structure, as demonstrated by the analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives (Karczmarzyk & Malinka, 2004). Such analyses reveal the tautomeric forms and conformational preferences of these molecules.
Chemical Reactions and Properties
Heterocyclic compounds containing thiazole and oxazinone units engage in a variety of chemical reactions, reflecting their rich chemistry. For example, oxazinones can undergo cyclocondensation reactions to form pyridyl-substituted triazines, as shown in a study involving the cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines (Le Falher et al., 2014). Such reactivity could be relevant to the synthesis and functionalization of our target compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : The utility of activated nitriles in synthesizing new heterocyclic compounds, including thiazole, oxazole, and pyridazine derivatives, has been demonstrated. These compounds are characterized by elemental analyses and spectral data, highlighting the versatility of pyrido[3,2-b][1,4]oxazin derivatives as intermediates in heterocyclic chemistry (Fadda, Mukhtar, & Refat, 2012).
Intramolecular O-Arylation : An innovative synthesis route via intramolecular O-arylation under microwave irradiations has been developed for 2-substituted 4H-pyrido[1,3]oxazin-4-ones. This method demonstrated broad applicability and efficient access to a new bicyclic heteroaromatic chemical series, underscoring the synthetic utility of pyrido[3,2-b][1,4]oxazin derivatives in medicinal chemistry (Slowinski et al., 2013).
Biological Applications
Antimicrobial and Antitumor Activities : Pyridine thiazole derivatives, including structures related to 4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies revealed that the metal complexes of these derivatives exhibit more significant biological activity than the free ligands, suggesting their potential in developing new bioactive materials (Zou et al., 2020).
Antiproliferative Effects : A series of thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized and evaluated for their antiproliferative effects on human leukemic cells. Among these, certain compounds showed potent activity, indicating their potential utility in cancer therapy (Sharath Kumar et al., 2014).
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-10-7-16-8-2-1-3-13-11(8)14(10)6-9-12-4-5-17-9/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMKZZBOLXKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC=N2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)
![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5592689.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)